Ethyl-piperidin-4-ylmethyl-amine
CAS No.: 1220168-31-9
Cat. No.: VC20880724
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1220168-31-9 |
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Molecular Formula | C8H18N2 |
Molecular Weight | 142.24 g/mol |
IUPAC Name | N-(piperidin-4-ylmethyl)ethanamine |
Standard InChI | InChI=1S/C8H18N2/c1-2-9-7-8-3-5-10-6-4-8/h8-10H,2-7H2,1H3 |
Standard InChI Key | RJASJOJQSLXLNG-UHFFFAOYSA-N |
SMILES | CCNCC1CCNCC1 |
Canonical SMILES | CCNCC1CCNCC1 |
Chemical Structure and Properties
Ethyl-piperidin-4-ylmethyl-amine consists of a piperidine ring with a methylamine substituent at the 4-position, where the amine nitrogen carries an ethyl group. The compound forms part of a broader class of nitrogen-containing heterocycles frequently explored for their pharmacological applications due to their ability to interact with biological targets such as enzymes and receptors.
The structural configuration of this molecule contributes to its unique chemical properties. The piperidine ring provides conformational rigidity while the secondary amine group offers hydrogen bonding capabilities, both critical features for potential biological interactions.
Table 1: Physical and Chemical Properties of Ethyl-piperidin-4-ylmethyl-amine
Property | Value |
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CAS Number | 1220168-31-9 |
Molecular Formula | C8H18N2 |
Molecular Weight | 142.24 g/mol |
IUPAC Name | N-(piperidin-4-ylmethyl)ethanamine |
Standard SMILES | CCNCC1CCNCC1 |
PubChem CID | 19853354 |
The compound's relatively low molecular weight, combined with the presence of two nitrogen atoms, suggests good solubility in polar solvents and potential for hydrogen bond formation, characteristics that can influence its pharmacokinetic profile when considered for drug development purposes .
Chemical Reactions and Reactivity
Ethyl-piperidin-4-ylmethyl-amine demonstrates reactivity patterns consistent with secondary amines. Its nitrogen atoms serve as nucleophilic centers, allowing participation in various chemical transformations.
Nucleophilic Substitution Reactions
The compound can undergo nucleophilic substitution at the piperidine nitrogen or the alkylamine side chain, enabling functionalization at multiple sites. These reactions are particularly valuable for creating more complex derivatives with enhanced biological properties.
Acid-Base Properties
As a secondary amine, Ethyl-piperidin-4-ylmethyl-amine exhibits basic properties and can form stable salts with various acids. The formation of hydrochloride salts, for example, often improves water solubility and stability, which can be advantageous for pharmaceutical applications.
Research Findings and Future Directions
Current research on Ethyl-piperidin-4-ylmethyl-amine and structurally related compounds indicates several potential directions for future investigation.
Future Research Opportunities
Future research directions for Ethyl-piperidin-4-ylmethyl-amine may include:
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Comprehensive characterization of pharmacological properties
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Exploration of structure-activity relationships through systematic modification
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Investigation of potential therapeutic applications in neurological disorders
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Development of more efficient and environmentally friendly synthesis methods
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Evaluation of metabolic stability and pharmacokinetic profiles
Scientists are particularly interested in exploring how structural modifications of the piperidine scaffold can fine-tune biological activities and improve pharmacokinetic properties.
Comparison with Related Compounds
Examining structurally related compounds provides valuable insights into the potential properties and applications of Ethyl-piperidin-4-ylmethyl-amine.
Table 2: Comparison of Ethyl-piperidin-4-ylmethyl-amine with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
Ethyl-piperidin-4-ylmethyl-amine | C8H18N2 | 142.24 | Base compound |
Diethyl(piperidin-4-ylmethyl)amine | C10H22N2 | 170.30 | Additional ethyl group on nitrogen |
Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine | C9H20N2 | 156.27 | Methyl group at position 1 of piperidine |
Benzyl-ethyl-piperidin-4-ylmethyl-amine | C15H24N2 | 232.36 | Additional benzyl group |
N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride | C10H24Cl2N2 | 243.21 | Dihydrochloride salt form |
Structural Variations and Effects
The addition of various substituents to the basic Ethyl-piperidin-4-ylmethyl-amine structure significantly influences physicochemical properties and potential biological activities:
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N-alkylation (as in diethyl(piperidin-4-ylmethyl)amine) typically increases lipophilicity and may alter receptor binding profiles.
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Addition of aromatic groups (as in benzyl derivatives) can enhance binding to protein targets through π-π interactions and increase membrane permeability.
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Salt formation (as with hydrochloride salts) generally improves water solubility and stability, which can be advantageous for pharmaceutical formulations.
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Methylation of the piperidine nitrogen (as in Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine) can affect the compound's basicity and its distribution in biological systems .
Analytical Characterization
Analytical characterization of Ethyl-piperidin-4-ylmethyl-amine typically involves various spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information. For Ethyl-piperidin-4-ylmethyl-amine, characteristic signals would include those from the piperidine ring protons, the methylene bridge, and the ethyl group .
Infrared (IR) spectroscopy can identify functional groups, with characteristic bands for N-H stretching from the secondary amine and C-H stretching from the aliphatic groups.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for purity determination and quantitative analysis of piperidine derivatives. Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns .
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